molecular formula C8H4ClNO3S B14643574 2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid CAS No. 55503-41-8

2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B14643574
CAS No.: 55503-41-8
M. Wt: 229.64 g/mol
InChI Key: KNBAXJVOTCHEIJ-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a bioisostere of fluoroquinolone antibiotics. The structure of this compound features a thieno[2,3-b]pyridine core with a chlorine atom at the 2-position, a keto group at the 4-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate thiophene and pyridine precursors. One common method involves the reaction of 2-chlorothiophene-3-carboxylic acid with a suitable amine under cyclization conditions to form the thienopyridine core. This is followed by oxidation to introduce the keto group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of palladium-catalyzed amination has been reported as an effective method for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is primarily related to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. This inhibition prevents the supercoiling of bacterial DNA, leading to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position and the keto group at the 4-position allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

2-chloro-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-5-1-3-6(11)4(8(12)13)2-10-7(3)14-5/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBAXJVOTCHEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)C(=CN2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529085
Record name 2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-41-8
Record name 2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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